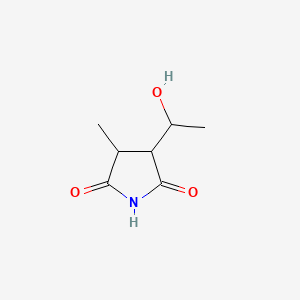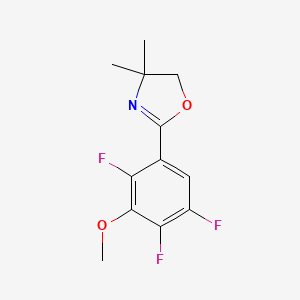
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic organic compound characterized by the presence of trifluoromethoxy and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
-
Preparation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Step 1: React methylamine with tetrachlorophthalic anhydride to obtain N-methyl tetrachlorophthalimide.
Step 2: React N-methyl tetrachlorophthalimide with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.
Step 3: Perform a mixed reaction of N-methyl tetrafluorophthalimide with sodium hydroxide to obtain 2,4,5-trifluoro-3-hydroxy sodium phthalate, followed by decarboxylation and acidification to obtain 2,4,5-trifluoro-3-hydroxybenzoic acid.
Step 4: React 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl sulfate to obtain 2,4,5-trifluoro-3-methoxybenzoic acid sodium, followed by acidification to obtain 2,4,5-trifluoro-3-methoxybenzoic acid.
-
Formation of this compound
- The obtained 2,4,5-trifluoro-3-methoxybenzoyl chloride is then reacted with appropriate reagents under controlled conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy and oxazole groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
2,4,5-Trifluorobenzoic acid: Another trifluoromethoxy-containing compound with different applications.
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-1,2,3-triazole: A compound with a similar methoxyphenyl group but different overall structure and applications.
Uniqueness
2-(2,4,5-Trifluoro-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole is unique due to the combination of trifluoromethoxy and oxazole groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
865246-09-9 |
|---|---|
Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2,4,5-trifluoro-3-methoxyphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C12H12F3NO2/c1-12(2)5-18-11(16-12)6-4-7(13)9(15)10(17-3)8(6)14/h4H,5H2,1-3H3 |
InChI Key |
JAAFPDWKUQBJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C(=C2F)OC)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


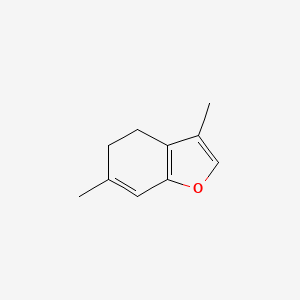
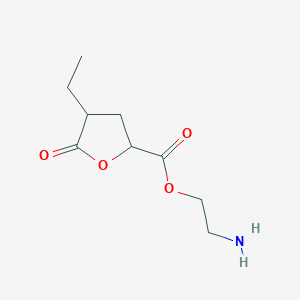
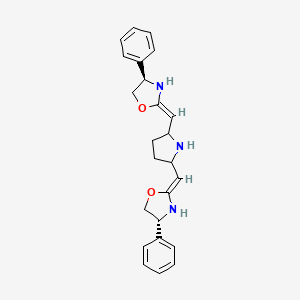
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)

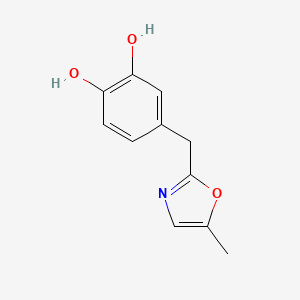
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)
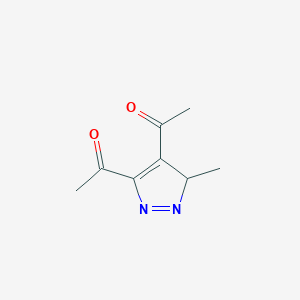
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
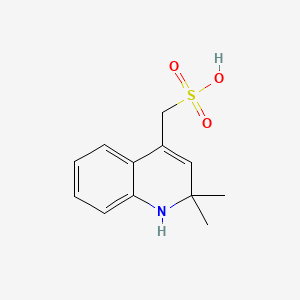
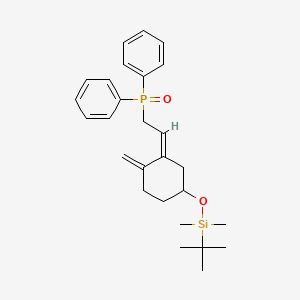
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
